molecular formula C12H15NO B15358382 8-methoxy-4,4-dimethyl-3H-isoquinoline

8-methoxy-4,4-dimethyl-3H-isoquinoline

Cat. No.: B15358382
M. Wt: 189.25 g/mol
InChI Key: OLPAZQALIVGHRL-UHFFFAOYSA-N
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Description

8-Methoxy-4,4-dimethyl-3H-isoquinoline (CAS 1392821-38-3) is a high-purity synthetic intermediate with significant potential in medicinal chemistry and materials science. This compound features a fused isoquinoline heterocyclic system, a privileged scaffold found in numerous biologically active molecules and natural alkaloids . The molecular formula is C12H15NO, with a molecular weight of 189.25 g/mol . The core isoquinoline structure is a fundamental building block for developing new therapeutic agents. Research into analogous isoquinoline derivatives has demonstrated a wide spectrum of biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . Furthermore, the 4,4-dimethyl and 8-methoxy substituents on this particular isomer offer opportunities for strategic structural diversification, making it a valuable template for creating novel compounds in drug discovery campaigns . Beyond pharmaceutical applications, isoquinoline derivatives are increasingly investigated for their optoelectronic properties. Compounds based on this structure have been observed to exhibit visible fluorescence, making them candidates for developing new organic fluorophores with potential uses in bio-imaging and sensor technologies . As a research chemical, this compound serves as a versatile precursor for synthesizing more complex molecules via metal-catalyzed coupling reactions and other functional group transformations . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

8-methoxy-4,4-dimethyl-3H-isoquinoline

InChI

InChI=1S/C12H15NO/c1-12(2)8-13-7-9-10(12)5-4-6-11(9)14-3/h4-7H,8H2,1-3H3

InChI Key

OLPAZQALIVGHRL-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=CC2=C1C=CC=C2OC)C

Origin of Product

United States

Scientific Research Applications

8-Methoxy-4,4-dimethyl-3H-isoquinoline has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its pharmacological effects, such as its role in modulating neurotransmitter systems.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-methoxy-4,4-dimethyl-3H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
8-Fluoro-3,4-dihydroisoquinoline 8-F, 3,4-dihydro backbone ~151.14 Precursor for CNS drug candidates
8-Methoxy-4,4-dimethyl-3H-isoquinoline 8-OMe, 4,4-diMe ~217.29 (estimated) Potential ligand or intermediate
7,8-Dimethoxy-2-methyl-tetrahydroisoquinoline 7,8-diOMe, 2-Me, tetrahydro backbone ~235.31 Glucoside derivative (plant metabolites)
8-Ethyl-4-methoxy-dioxolane-isoquinoline 8-Et, 4-OMe, dioxolane fusion ~279.35 CNS activity (hypothetical)
8-Methoxy-dithiolo-isoquinoline-1-thione 8-OMe, dithiolo fusion, 1-thione ~377.52 High melting point (158–159°C)

Key Observations:

Electron Effects: The 8-methoxy group in this compound enhances electron density at the aromatic core compared to the electron-withdrawing 8-fluoro substituent in 8-fluoro-3,4-dihydroisoquinoline. This difference may influence reactivity in electrophilic substitutions or metal-catalyzed couplings . Fused dithiolo/dioxolane rings (e.g., in and ) introduce additional heteroatoms (S, O), altering redox behavior and solubility .

Boronate esters (e.g., 8-methoxy-2-methyl-6-boronate-tetrahydroisoquinoline in ) exhibit unique reactivity for Suzuki-Miyaura cross-coupling, a feature absent in non-boronated analogues .

Biological Relevance: Fluorinated isoquinolines (–3) are prioritized for CNS drug development due to enhanced blood-brain barrier penetration . Glucoside-conjugated variants () show improved water solubility, making them suitable for plant-derived metabolite studies .

Notable Findings:

  • The fluorine-amine exchange reaction in 8-fluoro-3,4-dihydroisoquinoline () enables efficient preparation of 1,8-disubstituted tetrahydroisoquinolines, a strategy adaptable to methoxy analogues .
  • Sodium borohydride reduction of isoquinolinium salts () could be applied to 8-methoxy derivatives to access tetrahydroisoquinoline scaffolds .

Physicochemical and Pharmacological Data

Table 3: Experimental Data for Selected Analogues

Compound Melting Point (°C) Solubility (mg/mL) Biological Activity
8-Methoxy-dithiolo-isoquinoline-1-thione 158–159 <0.1 (DMSO) Anticancer (hypothetical)
8-Fluoro-2-methyl-tetrahydroisoquinoline Not reported ~10 (MeOH) Dopamine receptor modulation (inferred)
8-Methoxy-2-methyl-6-boronate-tetrahydroisoquinoline Not reported >50 (DMSO) Suzuki-Miyaura coupling substrate

Insights:

  • The low solubility of dithiolo-isoquinoline-1-thione () contrasts with the higher solubility of boronate esters (), underscoring the impact of functional groups on formulation .
  • Methoxy groups generally improve metabolic stability compared to fluoro or hydroxyl groups, as seen in glucoside derivatives () .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-methoxy-4,4-dimethyl-3H-isoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of isoquinoline derivatives often involves directed lithiation and cyclization. For example, 8-chloro-3,4-dihydroisoquinoline was synthesized via ortho-lithiation of N-pivaloyl metachlorophenylethylamine, formylation, and acid-mediated cyclization . Similarly, methylation of 8-quinolinol derivatives (e.g., using dimethyl sulfate) followed by alkylation with organometallic reagents (e.g., isopropyl lithium) and demethylation can yield methoxy-substituted analogs . Key factors include temperature control (e.g., low-temperature lithiation to prevent side reactions) and acid selection for cyclization (e.g., HCl vs. H₂SO₄ impacts protonation efficiency).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer :

  • ¹H NMR : Methoxy groups (~δ 3.7–3.9 ppm) and dimethyl substituents (singlet for two equivalent CH₃ groups at ~δ 1.2–1.4 ppm) are diagnostic. For example, 7-methoxy-3,4-dihydro-1H-isoquinoline showed methoxy protons at δ 3.72 ppm and dihydroisoquinoline protons as multiplets .
  • 13C NMR : Quaternary carbons adjacent to methoxy groups resonate at ~δ 150–160 ppm.
  • MS : Molecular ion peaks (e.g., m/z 217 for C₁₂H₁₅NO) and fragmentation patterns confirm the core structure .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Initial screens include:

  • Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HepG2 or HeLa) at concentrations ≤50 µM to assess therapeutic potential .
  • Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs), given structural similarities to bioactive isoquinolines .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy position, dimethyl groups) affect the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Comparative studies with analogs like ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate reveal that:

  • Methoxy groups at position 8 enhance solubility and π-stacking in hydrophobic binding pockets .
  • Dimethyl substituents at C4 increase steric hindrance, potentially reducing off-target interactions .
  • Activity trends can be mapped via molecular docking (e.g., AutoDock Vina) and correlated with experimental IC₅₀ values .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions in synthesizing this compound?

  • Methodological Answer : Acid-mediated cyclization (e.g., HCl in ethanol) proceeds via iminium ion intermediates. The ortho-directing effect of methoxy groups favors ring closure at position 8, as seen in 8-chloro-3,4-dihydroisoquinoline synthesis . Computational studies (DFT calculations) can model transition states to predict regioselectivity under varying pH and solvent conditions .

Q. How can computational methods optimize the synthetic pathway for this compound?

  • Methodological Answer :

  • Retrosynthetic analysis (e.g., using ChemAxon or Synthia) identifies feasible precursors like N-pivaloyl amines or dihydroisoquinolones.
  • Reaction kinetics modeling (e.g., MATLAB or COPASI) predicts optimal temperature and catalyst loading for steps like formylation .
  • Machine learning (e.g., Bayesian optimization) can screen solvent/reagent combinations to maximize yield .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values from ) and adjust for variables like assay protocols or cell line heterogeneity.
  • Dose-response validation : Replicate experiments under standardized conditions (e.g., CLSI guidelines) to confirm potency thresholds.
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .

Q. How does chirality influence the pharmacological profile of this compound analogs?

  • Methodological Answer : Enantiomers of tetrahydroisoquinoline derivatives show divergent binding affinities. For example, (1R,4R)-4,6-dihydroxy-N-methyl-tetrahydroisoquinoline exhibited 10-fold higher activity than its (1S,4R) counterpart in serotonin receptor assays . Chiral HPLC (e.g., Daicel columns) or enzymatic resolution can isolate enantiomers for comparative studies .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Optimization Directed lithiation, acid-mediated cyclization
SAR Analysis Molecular docking, comparative bioassays
Data Reconciliation Meta-analysis, proteome-wide profiling
Chirality Effects Chiral HPLC, enzymatic resolution

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